molecular formula C16H35N3OSi B8124934 (10-Azidodecyloxy)-tert-butyldimethylsilane

(10-Azidodecyloxy)-tert-butyldimethylsilane

Cat. No.: B8124934
M. Wt: 313.55 g/mol
InChI Key: SFUBRCWTRXCAMW-UHFFFAOYSA-N
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Description

(10-Azidodecyloxy)-tert-butyldimethylsilane is a silane-based compound featuring a tert-butyldimethylsilyl (TBDMS) group linked to a 10-azidodecyloxy chain. The TBDMS group is widely employed as a protective moiety for hydroxyl groups in organic synthesis due to its stability under acidic and basic conditions . The azide (-N₃) functional group on the decyloxy chain enables participation in bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable in bioconjugation and materials science.

Properties

IUPAC Name

10-azidodecoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N3OSi/c1-16(2,3)21(4,5)20-15-13-11-9-7-6-8-10-12-14-18-19-17/h6-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUBRCWTRXCAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Azidodecyloxy)-tert-butyldimethylsilane typically involves the reaction of 10-bromodecanol with sodium azide to form 10-azidodecanol. This intermediate is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .

Industrial Production Methods

While specific industrial production methods for (10-Azidodecyloxy)-tert-butyldimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(10-Azidodecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (10-Azidodecyloxy)-tert-butyldimethylsilane primarily involves its azide group, which can participate in cycloaddition and substitution reactions. The azide group is highly reactive and can form stable triazole rings when reacted with alkynes, a process facilitated by copper(I) catalysts. This reactivity makes it a valuable tool in click chemistry for creating stable covalent bonds between molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (10-Azidodecyloxy)-tert-butyldimethylsilane with analogous silane derivatives, emphasizing structural, synthetic, and functional differences.

[3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane (Compound 3 in )

  • Structural Differences :
    • The cyclohexenyl ring and bromine substituent in Compound 3 introduce steric bulk and electrophilic reactivity, contrasting with the linear decyl chain and azide group in the target compound.
    • The propynyloxy linker in Compound 3 enables alkyne-based click chemistry, whereas the azide in the target compound allows complementary azide-alkyne reactions.
  • Synthetic Approach :
    • Compound 3 is synthesized via n-BuLi-mediated lithiation of 1-bromo-6-prop-2-ynyloxy cyclohexene, followed by silylation with TBDMSCl . This contrasts with the likely alkylation-azidation-silylation sequence for the target compound.
  • Applications :
    • Compound 3’s bromine and alkyne groups make it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) and click chemistry. The target compound’s azide group prioritizes bioconjugation or polymer functionalization.

tert-Butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (Compound 6 in )

  • Structural Differences :
    • The tetrahydro-2H-pyran core and phenylpentenyl substituent in Compound 6 confer significant stereochemical complexity, unlike the linear azidodecyl chain of the target compound.
    • Both compounds share the TBDMS group but differ in hydrophobicity due to Compound 6’s aromatic and cyclic moieties.
  • Functional Comparison :
    • Compound 6’s alkyne group enables click chemistry, similar to the target compound’s azide. However, its rigid pyran ring may limit conformational flexibility in self-assembly applications.

tert-Butyldimethylsilane-Protected Hydroxybenzaldehydes ()

  • Structural Differences :
    • These compounds lack the azide or alkyne functionalities, focusing instead on hydroxyl protection. For example, TBDMS-protected hydroxybenzaldehydes are simpler in structure, with the silyl group directly attached to an aromatic aldehyde .
  • Synthetic Utility :
    • The microwave-assisted silylation method described in (80% yield) could be adapted for synthesizing the target compound, though azide introduction would require additional steps .

Research Findings and Challenges

  • Reactivity : The azide group in (10-Azidodecyloxy)-tert-butyldimethylsilane offers orthogonal reactivity compared to bromine or alkyne groups in analogues, enabling modular functionalization in multi-step syntheses.
  • Stability : TBDMS groups generally exhibit superior stability over trimethylsilyl (TMS) analogues, though the long decyloxy chain in the target compound may increase susceptibility to hydrolysis compared to shorter-chain derivatives .
  • Gaps in Evidence : Direct data on the target compound’s solubility, thermal stability, or catalytic performance are absent in the provided sources. Further experimental studies are needed to quantify these properties.

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